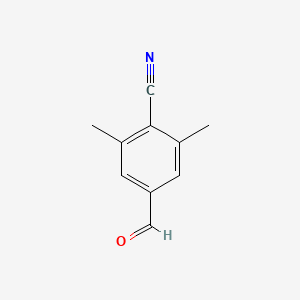

4-Formyl-2,6-dimethylbenzonitrile

Description

4-Formyl-2,6-dimethylbenzonitrile (CAS: N/A) is a benzonitrile derivative featuring a formyl group at the para position and methyl groups at the ortho positions of the aromatic ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the design of heterocyclic molecules with biological activity. Its structure combines electron-withdrawing (cyano, formyl) and electron-donating (methyl) groups, influencing its reactivity and interactions in medicinal chemistry applications .

Properties

IUPAC Name |

4-formyl-2,6-dimethylbenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c1-7-3-9(6-12)4-8(2)10(7)5-11/h3-4,6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSDQEDXESJJQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C#N)C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Formyl-2,6-dimethylbenzonitrile can be achieved through several methods. One common approach involves the formylation of 2,6-dimethylbenzonitrile using Vilsmeier-Haack reaction conditions. This reaction typically employs a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group onto the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Formyl-2,6-dimethylbenzonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Electrophilic aromatic substitution reactions can occur at the positions ortho and para to the formyl and nitrile groups.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

Reduction: LiAlH4, catalytic hydrogenation with palladium on carbon (Pd/C).

Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

Oxidation: 4-Carboxy-2,6-dimethylbenzonitrile.

Reduction: 4-Formyl-2,6-dimethylbenzylamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:

4-Formyl-2,6-dimethylbenzonitrile serves as a crucial intermediate in the synthesis of more complex organic molecules. It is particularly useful in the preparation of various pharmaceuticals and agrochemicals. The compound can undergo several chemical reactions, such as nucleophilic addition and substitution, which make it versatile for building more complex structures.

Synthesis Methods:

The synthesis of this compound can be achieved through methods like the Vilsmeier-Haack reaction, where 2,6-dimethylbenzonitrile is treated with N,N-dimethylformamide and phosphorus oxychloride to introduce the formyl group. Industrial production often employs optimized conditions for high yield and purity, utilizing continuous flow reactors and advanced purification techniques.

Anticancer Properties

Recent studies have highlighted the significant anticancer activity of this compound. It has shown potent antiproliferative effects against various cancer cell lines:

| Cell Line | IC50 (μM) | Comparison with 5-Fluorouracil (IC50 μM) |

|---|---|---|

| MDA-MB-231 | 0.126 | 11.73 |

| MCF-7 | 0.87–12.91 | 17.02 |

The compound induces apoptosis and cell cycle arrest in cancer cells, activating apoptotic pathways evidenced by increased caspase-9 levels. Additionally, it inhibits key signaling pathways associated with cancer progression, such as the epidermal growth factor receptor (EGFR) pathway.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Derivatives of this compound have been tested against various bacterial strains and fungi:

| Compound | Antibacterial Activity | Antifungal Activity |

|---|---|---|

| DMBN Derivative 1 | Moderate | Mild |

| DMBN Derivative 2 | Significant | Moderate |

| Ciprofloxacin | High | Low |

| Fluconazole | Moderate | High |

These findings suggest that derivatives of this compound could serve as potential alternatives to conventional antibiotics.

Antiviral Potential

Emerging studies indicate that compounds related to this compound may possess antiviral properties, particularly against HIV. Investigations into non-nucleoside reverse transcriptase inhibitors (NNRTIs) have shown promising results.

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials. Its unique combination of functional groups allows for diverse applications in material science and chemical manufacturing.

Breast Cancer Model

In vivo studies using BALB/c nude mice inoculated with MDA-MB-231 cells demonstrated that treatment with this compound significantly reduced metastatic nodules compared to controls. This underscores its potential as a therapeutic agent against metastatic breast cancer.

HIV Research

Research into NNRTIs revealed that derivatives of this compound exhibited nanomolar activity against HIV reverse transcriptase, indicating potential for further exploration in antiviral applications.

Mechanism of Action

The mechanism of action of 4-Formyl-2,6-dimethylbenzonitrile involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group can undergo nucleophilic substitution. These interactions can modulate biological pathways and affect cellular functions. Specific molecular targets and pathways may vary depending on the context of its application .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of benzonitrile derivatives are highly dependent on substituent type, position, and electronic effects. Below is a comparative analysis of 4-formyl-2,6-dimethylbenzonitrile and related compounds:

Table 1: Key Structural and Functional Comparisons

Physicochemical Properties

- Acid-Base Behavior : The acetamide derivative () exhibits a calculated pKa of 9.32, indicating weak basicity influenced by the trifluoroethyl group. In contrast, this compound’s formyl group may lower electron density, affecting solubility and reactivity .

Biological Activity

4-Formyl-2,6-dimethylbenzonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its formyl (-CHO) and nitrile (-CN) functional groups attached to a dimethyl-substituted benzene ring. Its chemical structure can be represented as follows:

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. It has been shown to inhibit cell proliferation in various cancer cell lines, including breast cancer cells (e.g., MDA-MB-231). The compound demonstrated an IC50 value of approximately 0.126 μM against these cells, indicating potent antiproliferative effects compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (μM) | Comparison with 5-FU (IC50 μM) |

|---|---|---|

| MDA-MB-231 | 0.126 | 11.73 |

| MCF-7 | 0.87–12.91 | 17.02 |

This compound also exhibited selectivity towards cancer cells over normal cells, suggesting a favorable therapeutic index .

The mechanism underlying the anticancer effects of this compound involves apoptosis induction and cell cycle arrest. Studies have reported an increase in caspase-9 levels in treated cancer cells, indicating activation of apoptotic pathways . Additionally, the compound was found to inhibit key signaling pathways associated with cancer progression, such as the EGFR pathway.

Inhibition of Metastasis

In vivo studies demonstrated that treatment with this compound inhibited lung metastasis in mouse models of triple-negative breast cancer (TNBC). This suggests that the compound may not only reduce primary tumor growth but also prevent metastatic spread .

Anti-inflammatory Effects

Preliminary research indicates that compounds similar to this compound may exhibit anti-inflammatory properties. These effects could be attributed to the inhibition of pro-inflammatory cytokines and enzymes involved in inflammation pathways.

Antiviral Activity

There is emerging evidence suggesting that derivatives of this compound may possess antiviral properties, particularly against HIV. Compounds structurally related to this compound have shown promise as non-nucleoside reverse transcriptase inhibitors (NNRTIs), highlighting their potential in antiviral therapy .

Case Studies

- Breast Cancer Model : In a study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with this compound significantly reduced the formation of metastatic nodules compared to controls. This study underscores the compound's potential as a therapeutic agent against metastatic breast cancer .

- HIV Research : A recent investigation into NNRTIs revealed that compounds similar to this compound exhibited nanomolar activity against HIV reverse transcriptase. This finding suggests that further exploration into its antiviral applications could be beneficial .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.